Propiophenone-2',3',4',5',6'-D5 Propiophenone-2',3',4',5',6'-D5
Brand Name: Vulcanchem
CAS No.: 54419-23-7
VCID: VC21118847
InChI: InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
SMILES: CCC(=O)C1=CC=CC=C1
Molecular Formula: C9H10O
Molecular Weight: 139.21 g/mol

Propiophenone-2',3',4',5',6'-D5

CAS No.: 54419-23-7

Cat. No.: VC21118847

Molecular Formula: C9H10O

Molecular Weight: 139.21 g/mol

* For research use only. Not for human or veterinary use.

Propiophenone-2',3',4',5',6'-D5 - 54419-23-7

Specification

CAS No. 54419-23-7
Molecular Formula C9H10O
Molecular Weight 139.21 g/mol
IUPAC Name 1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
Standard InChI InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Standard InChI Key KRIOVPPHQSLHCZ-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H]
SMILES CCC(=O)C1=CC=CC=C1
Canonical SMILES CCC(=O)C1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator